molecular formula C20H20N4O5S B11007091 N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11007091
M. Wt: 428.5 g/mol
InChI Key: RUCBHKZNVQOEMW-UHFFFAOYSA-N
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Description

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2-thiazinane-1,1-dioxide ring, followed by its attachment to a phenyl group. The final step involves the formation of the quinazolinyl acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinyl moiety to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamide is unique due to its combination of the 1,2-thiazinane-1,1-dioxide ring and the quinazolinyl acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(1,1-dioxothiazinan-2-yl)phenyl]acetamide

InChI

InChI=1S/C20H20N4O5S/c25-18(13-23-19(26)16-8-1-2-9-17(16)22-20(23)27)21-14-6-5-7-15(12-14)24-10-3-4-11-30(24,28)29/h1-2,5-9,12H,3-4,10-11,13H2,(H,21,25)(H,22,27)

InChI Key

RUCBHKZNVQOEMW-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O

Origin of Product

United States

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